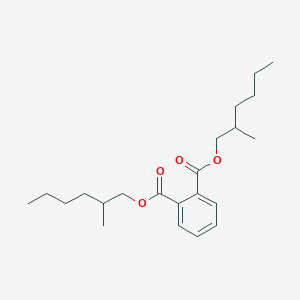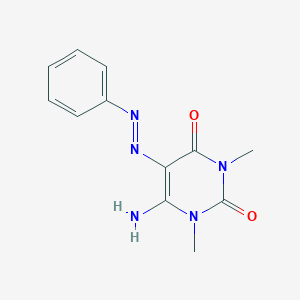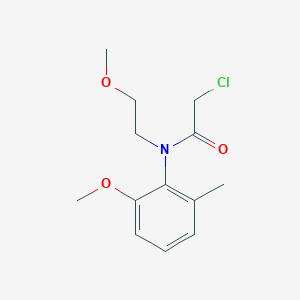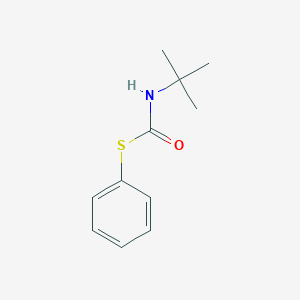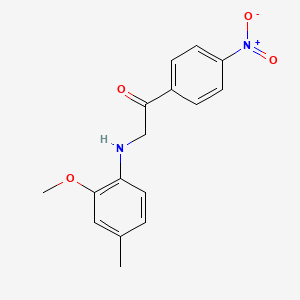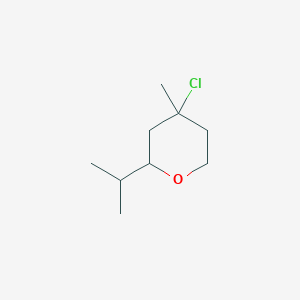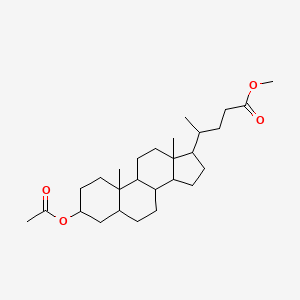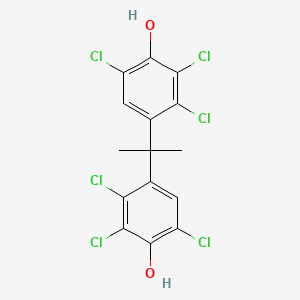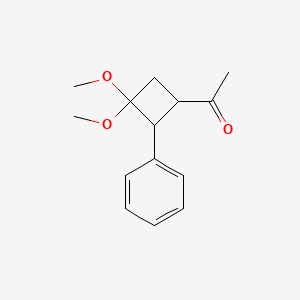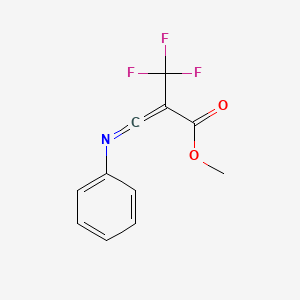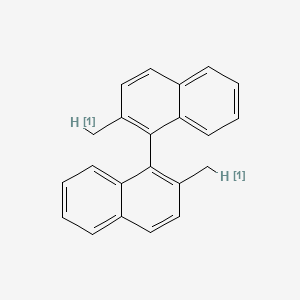
1,1'-Binaphthalene, 2,2'-di(methyl-d)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,1’-Binaphthalene, 2,2’-di(methyl-d)- is a chemical compound with the molecular formula C22H16D2 and a molecular weight of 284.3906 . This compound is part of the binaphthalene family, characterized by two naphthalene units connected at the 1 and 1’ positions. The presence of deuterium atoms (D) in place of hydrogen atoms (H) at the 2 and 2’ positions makes this compound unique.
Preparation Methods
The synthesis of 1,1’-Binaphthalene, 2,2’-di(methyl-d)- involves several steps. One common method includes the coupling of two naphthalene units through a palladium-catalyzed cross-coupling reaction. The reaction conditions typically involve the use of a palladium catalyst, a base, and a suitable solvent under an inert atmosphere . Industrial production methods may vary, but they generally follow similar principles, ensuring high yield and purity.
Chemical Reactions Analysis
1,1’-Binaphthalene, 2,2’-di(methyl-d)- undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of naphthoquinones.
Reduction: Reduction reactions typically involve hydrogenation using catalysts such as palladium on carbon, resulting in the formation of dihydro derivatives.
Scientific Research Applications
1,1’-Binaphthalene, 2,2’-di(methyl-d)- has a wide range of applications in scientific research:
Chemistry: It is used as a chiral ligand in asymmetric synthesis, facilitating enantioselective transformations.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly in the synthesis of chiral drugs.
Mechanism of Action
The mechanism of action of 1,1’-Binaphthalene, 2,2’-di(methyl-d)- involves its interaction with specific molecular targets. In asymmetric synthesis, it acts as a chiral ligand, coordinating with metal catalysts to induce chirality in the reaction products. The pathways involved include the formation of metal-ligand complexes, which facilitate the desired transformations with high enantioselectivity .
Comparison with Similar Compounds
1,1’-Binaphthalene, 2,2’-di(methyl-d)- can be compared with other similar compounds, such as:
1,1’-Binaphthalene, 2,2’-dimethyl-: This compound lacks deuterium atoms and has a slightly different molecular weight (282.3783) and properties.
1,1’-Binaphthyl-2,2’-diyl hydrogen phosphate: This compound is used as a chiral ligand in various catalytic reactions and has different applications in asymmetric synthesis.
2,2’-Bis(diphenylphosphino)-1,1’-binaphthalene:
Properties
CAS No. |
52889-79-9 |
|---|---|
Molecular Formula |
C22H18 |
Molecular Weight |
282.4 g/mol |
IUPAC Name |
2-(protiomethyl)-1-[2-(protiomethyl)naphthalen-1-yl]naphthalene |
InChI |
InChI=1S/C22H18/c1-15-11-13-17-7-3-5-9-19(17)21(15)22-16(2)12-14-18-8-4-6-10-20(18)22/h3-14H,1-2H3/i1H,2H |
InChI Key |
KDHFKMDVFWYSPT-JCIKQZAVSA-N |
Isomeric SMILES |
[1H]CC1=C(C2=CC=CC=C2C=C1)C3=C(C=CC4=CC=CC=C43)C[1H] |
Canonical SMILES |
CC1=C(C2=CC=CC=C2C=C1)C3=C(C=CC4=CC=CC=C43)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


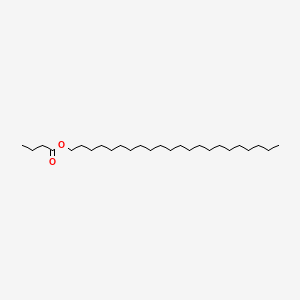
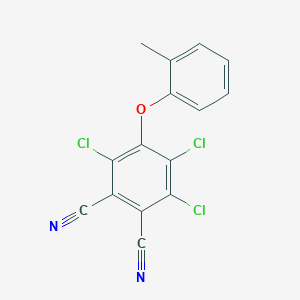
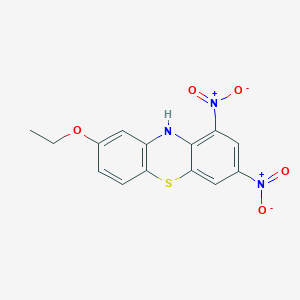
![3,7-Diazabicyclo[3.3.1]nonane, 3,7-diphenyl-](/img/structure/B14635531.png)
